2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a benzodioxole moiety, a piperazine ring, and a pyrimidine core. This compound is known for its diverse applications in medicinal chemistry, particularly as a dopamine agonist and α2-adrenergic antagonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(3’,4’-methylenedioxybenzyl)piperazine with anhydrous potassium carbonate in anhydrous xylene.
Coupling with Pyrimidine: The piperazine intermediate is then reacted with 2-chloropyrimidine under similar conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives, which can have varied biological activities.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with dopamine and adrenergic receptors. As a dopamine agonist, it stimulates dopamine receptors, leading to increased dopamine activity in the brain. Additionally, its α2-adrenergic antagonist properties result in the inhibition of adrenergic receptors, which can enhance cognitive function and psychomotor performance .
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine agonist with similar structural features.
Ropinirole: A dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with applications in treating neurological disorders.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one is unique due to its combined dopamine agonist and α2-adrenergic antagonist properties, which make it a versatile compound in both research and therapeutic applications .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-4-16-14(2)21-20(22-19(16)25)24-9-7-23(8-10-24)12-15-5-6-17-18(11-15)27-13-26-17/h5-6,11H,3-4,7-10,12-13H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQGOLWDKLCLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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